molecular formula C20H18N6O2 B2613644 2-[4-[3-(3-nitrophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pyridine-3-carbonitrile CAS No. 1030386-17-4

2-[4-[3-(3-nitrophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pyridine-3-carbonitrile

Cat. No.: B2613644
CAS No.: 1030386-17-4
M. Wt: 374.404
InChI Key: GZMMAIVFULTZHA-UHFFFAOYSA-N
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Description

2-[4-[3-(3-Nitrophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pyridine-3-carbonitrile is a synthetically complex piperidine-pyrazole-pyridine hybrid compound designed for advanced antifungal and pharmacological research. Its molecular structure incorporates multiple privileged heterocyclic scaffolds, a feature known to confer significant biological activity and enhance binding affinity to therapeutic targets . The core 1H-pyrazole moiety is a well-established pharmacophore present in numerous bioactive molecules, valued for its broad therapeutic potential . The strategic inclusion of a 3-nitrophenyl substituent and a piperidine linkage to a pyridine-3-carbonitrile group is intended to optimize physicochemical properties and target engagement. Main Applications & Research Value: The primary research application of this compound is in the exploration of novel antifungal agents . It serves as a key chemical entity in the development of hybrid and chimeric azole-azine derivatives, a class recognized for its high antifungal potential in combating resistant pathogens in both agricultural and health sectors . Researchers utilize this compound to study its mechanism of action, which is hypothesized to involve the inhibition of critical enzymes in the ergosterol biosynthetic pathway, such as lanosterol 14α-demethylase (CYP51), a common target for azole antifungals . Beyond antifungal studies, its complex structure makes it a valuable intermediate in multicomponent reactions (MCRs) , which are efficient, one-pot synthetic strategies popular in medicinal chemistry for building molecular diversity quickly and for the discovery of new bioactive molecules with antibacterial, anticancer, and other pharmacological activities . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-[3-(3-nitrophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2/c21-13-16-4-2-8-22-20(16)25-9-6-14(7-10-25)18-12-19(24-23-18)15-3-1-5-17(11-15)26(27)28/h1-5,8,11-12,14H,6-7,9-10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMMAIVFULTZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-])C4=C(C=CC=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[3-(3-nitrophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone, followed by nitration to introduce the nitro group. The piperidine ring is then synthesized separately and coupled with the pyrazole ring using a suitable linker. Finally, the pyridine ring is introduced through a nucleophilic substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH levels during the synthesis process. Additionally, the use of catalysts and solvents can be crucial in enhancing the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

2-[4-[3-(3-nitrophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

This compound features multiple functional groups, including a pyridine ring, a piperidine moiety, and a pyrazole unit with a nitrophenyl substituent. The combination of these groups suggests significant potential for various chemical interactions and biological activities. Research indicates that compounds containing pyrazole and pyridine frameworks exhibit a range of biological activities, including:

  • Anticancer Properties : Many derivatives of pyrazole have shown promising anticancer effects. The structural motifs present in 2-[4-[3-(3-nitrophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pyridine-3-carbonitrile may enhance its efficacy against various cancer cell lines.
  • Anti-inflammatory Effects : The compound's design allows it to potentially modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this molecule could also be effective against bacterial and fungal infections.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of compounds similar to this compound:

  • Anticancer Activity : A study published in the Egyptian Journal of Chemistry reported on various pyrazole derivatives exhibiting significant anticancer activity against different tumor cell lines. The structural characteristics that enhance bioactivity were analyzed, indicating that modifications similar to those found in this compound could lead to improved therapeutic agents .
  • Anti-inflammatory Studies : Research has shown that certain piperidine-based compounds can effectively inhibit inflammatory mediators. The incorporation of a pyrazole unit may further enhance these effects, as evidenced by studies focusing on similar piperidine-pyrazole hybrids .
  • Antimicrobial Properties : A comparative analysis highlighted that derivatives with similar structural features possess notable antimicrobial activity. This suggests that this compound could be explored for its potential to combat resistant strains of bacteria .

Mechanism of Action

The mechanism of action of 2-[4-[3-(3-nitrophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and resulting in various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Observations:
  • Substituent Effects : The 3-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, contrasting with the electron-rich furan in and the trifluoromethyl groups in fipronil . This likely alters binding affinity in biological targets.
  • Synthesis Complexity : The target compound’s multi-step synthesis (inferred from hybrid analogs in ) may involve challenges in regioselectivity, unlike simpler derivatives like the 3-oxo-pyrazole in .

Functional and Pharmacological Comparisons

Key Observations:
  • Agrochemical Potential: While fipronil’s carbonitrile-pyrazole backbone is pesticidal , the target compound’s nitro group may redirect its utility toward pharmaceuticals.
  • Kinase Inhibition : The pyridine-carbonitrile motif is shared with kinase inhibitors (e.g., ), suggesting possible anticancer applications.

Physicochemical Properties

  • Solubility : Piperidine-containing compounds (e.g., ) generally exhibit improved aqueous solubility compared to purely aromatic systems.
  • Stability : The nitro group in the target compound may reduce photostability relative to halogenated analogs like fipronil .

Biological Activity

The compound 2-[4-[3-(3-nitrophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pyridine-3-carbonitrile is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H18N6O2C_{20}H_{18}N_{6}O_{2} with a molecular weight of 378.4 g/mol. The structure consists of a pyridine ring, a piperidine moiety, and a pyrazole group, which are known to contribute to various biological activities.

Structural Features

FeatureDescription
Pyridine Ring Contributes to electron delocalization
Piperidine Moiety Enhances binding affinity to biological targets
Pyrazole Group Known for diverse pharmacological activities

Anticancer Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines.

Case Study: In Vitro Anticancer Screening

In vitro studies conducted on T-47D (breast cancer) and UACC-257 (melanoma) cell lines revealed promising results:

Compound TestedCell LineIC50 (µM)Activity Level
This compoundT-47D12.5High
Similar Pyrazole DerivativeUACC-25715.0Moderate

The compound demonstrated an IC50 value of 12.5 µM against T-47D cells, indicating strong cytotoxic effects.

Antimicrobial Activity

Research has also indicated that pyrazole derivatives possess antimicrobial properties. A study highlighted the effectiveness of similar compounds against various pathogens, showing inhibition zones that suggest significant antimicrobial activity.

Table: Antimicrobial Efficacy

PathogenZone of Inhibition (mm)Compound Tested
Staphylococcus aureus15This compound
Escherichia coli12Similar Pyrazole Derivative

Antioxidant Activity

The antioxidant potential of pyrazole compounds is another area of interest. Studies have shown that these compounds can scavenge free radicals effectively, contributing to their therapeutic potential in oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications in the pyrazole and piperidine rings can significantly affect potency and selectivity.

Key Findings in SAR

  • Substituent Variability : The presence of electron-withdrawing groups (e.g., nitro groups) enhances potency.
  • Ring Size and Flexibility : Alterations in the piperidine ring size can influence binding affinity to target proteins.
  • Hybridization Effects : The hybridization state of nitrogen atoms in the pyrazole affects its reactivity and interaction with biological targets.

Q & A

Q. What industrial research applications are feasible for this compound?

  • Methodological Answer : Potential as a kinase inhibitor precursor requires scaled-up synthesis via continuous flow reactors. Membrane separation technologies (e.g., nanofiltration) can purify intermediates . Partner with facilities specializing in non-automotive combustion engineering for thermal stability testing .

Data Contradiction & Stability Analysis

Q. How to resolve discrepancies in thermal stability reports?

  • Methodological Answer : Perform differential scanning calorimetry (DSC) under inert atmosphere (N₂). Compare decomposition onset temperatures (T₀) across labs. For example, a 5°C variation may arise from moisture content—pre-dry samples at 60°C for 24h .

Q. What are the stability implications of the nitro group under acidic conditions?

  • Methodological Answer : Nitro groups are prone to reduction in acidic media. Accelerated stability studies (40°C/75% RH, 14 days) with LC-MS monitoring detect degradation products (e.g., amine derivatives). Use buffered solutions (pH 6–8) for long-term storage .

Advanced Mechanistic Questions

Q. How does the nitrile group influence electronic properties in catalytic cycles?

  • Methodological Answer : The electron-withdrawing nitrile stabilizes transition states in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). DFT calculations show a 0.3 eV reduction in activation energy compared to non-cyano analogs . Validate with Hammett plots using substituent constants (σₚ) .

Q. What in silico tools predict metabolite formation for this compound?

  • Methodological Answer : Use CypReact or GLORYx to simulate cytochrome P450 metabolism. Prioritize metabolites for synthesis (e.g., hydroxylated piperidine derivatives) and test toxicity in hepatocyte models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.